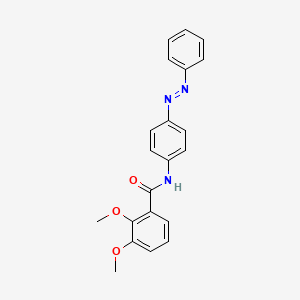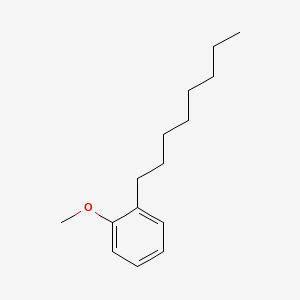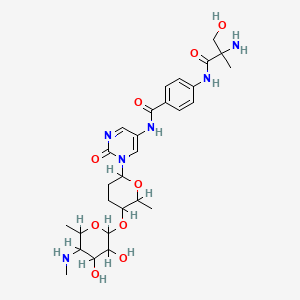
Bamicetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamicetin is a nucleoside antibiotic with the chemical formula C28H40N6O9 and a molecular weight of 604.66 g/mol . It is known for its potent antimicrobial properties and is produced by certain strains of the Streptomyces genus . This compound is structurally related to other nucleoside antibiotics such as amicetin and plicacetin .
Preparation Methods
Bamicetin can be synthesized through various routes. One common method involves the fermentation of Streptomyces species, specifically Streptomyces vinaceusdrappus and Streptomyces fasciculatis . The fermentation broth is then processed to isolate and purify this compound. Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Bamicetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield compounds such as bamicetamine.
Substitution: Substitution reactions involving this compound can lead to the formation of different nucleoside analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bamicetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside antibiotic synthesis and reactions.
Biology: this compound is studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: This compound is used in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Bamicetin exerts its effects by targeting the peptidyl transferase center of the 23S ribosomal RNA, inhibiting protein synthesis in bacteria . This action disrupts bacterial growth and replication, making this compound an effective antimicrobial agent. The molecular targets and pathways involved include the binding of this compound to specific sites on the ribosomal RNA, leading to the inhibition of peptide bond formation .
Comparison with Similar Compounds
Bamicetin is similar to other nucleoside antibiotics such as amicetin and plicacetin. it has unique structural features that differentiate it from these compounds. For example, this compound has a distinct sugar moiety configuration compared to amicetin . Other similar compounds include streptcytosines A-E, which are derivatives of de-amosaminyl-cytosamine .
Properties
CAS No. |
43043-14-7 |
|---|---|
Molecular Formula |
C28H40N6O9 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C28H40N6O9/c1-14-19(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-18(11-31-27(34)40)32-24(38)16-5-7-17(8-6-16)33-26(39)28(3,29)13-35/h5-8,11-12,14-15,19-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,32,38)(H,33,39) |
InChI Key |
RYBQPRIRVSUQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)N2C=C(C=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)NC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
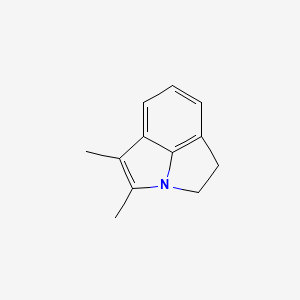
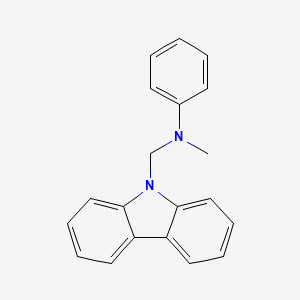
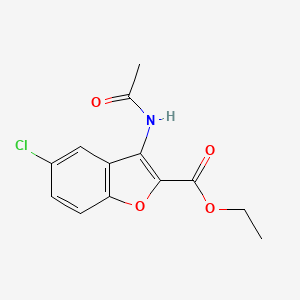
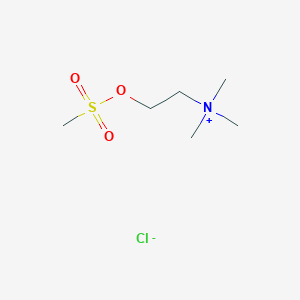
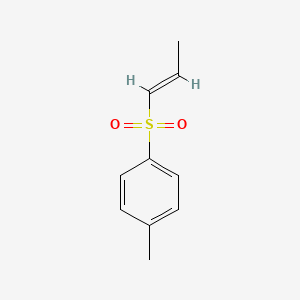
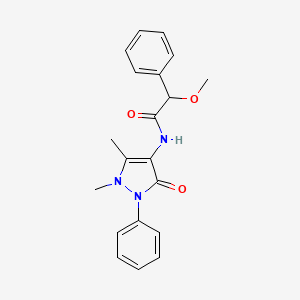
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
